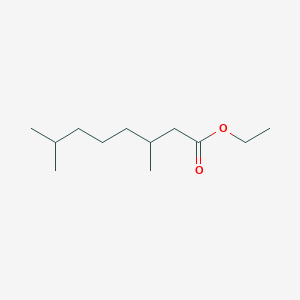
Dioctyl ethylidenepropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl ethylidenepropanedioate is an organic compound belonging to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl ethylidenepropanedioate typically involves the esterification of ethylidenepropanedioic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl ethylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
Dioctyl ethylidenepropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing biodegradable medical implants.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties.
Mecanismo De Acción
The mechanism of action of dioctyl ethylidenepropanedioate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is primarily physical, involving van der Waals forces and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Dioctyl phthalate
- Dioctyl adipate
- Dioctyl sebacate
Comparison
Dioctyl ethylidenepropanedioate is unique due to its specific ester structure, which provides distinct physical and chemical properties compared to other plasticizers. For instance, it offers better low-temperature performance and higher resistance to hydrolysis compared to dioctyl phthalate and dioctyl adipate.
Propiedades
Número CAS |
5468-26-8 |
|---|---|
Fórmula molecular |
C21H38O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
dioctyl 2-ethylidenepropanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-7-9-11-13-15-17-24-20(22)19(6-3)21(23)25-18-16-14-12-10-8-5-2/h6H,4-5,7-18H2,1-3H3 |
Clave InChI |
XMWPSUYSCMSEMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(=CC)C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


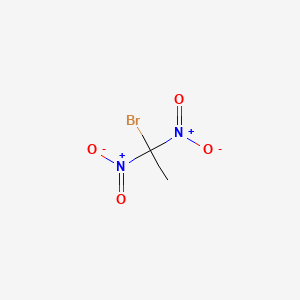
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
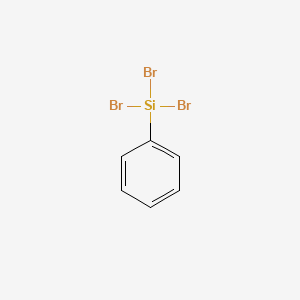
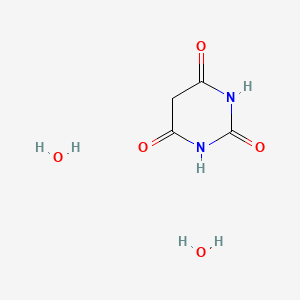
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
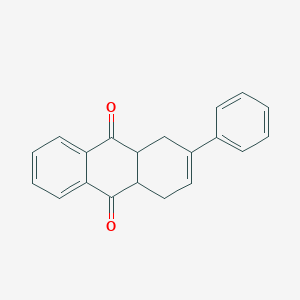


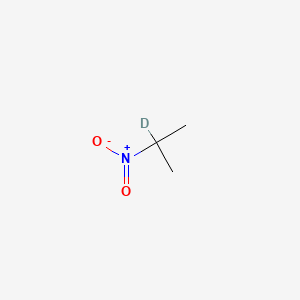
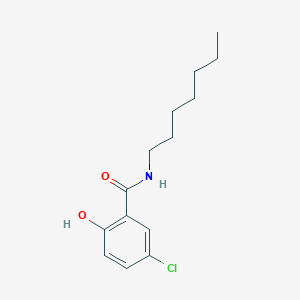

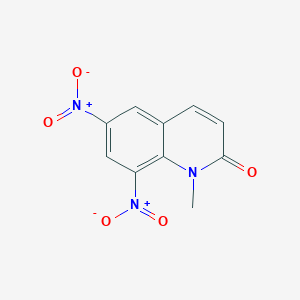
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
